molecular formula C26H30N2O4 B14729122 2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol CAS No. 5740-55-6

2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol

Cat. No.: B14729122
CAS No.: 5740-55-6
M. Wt: 434.5 g/mol
InChI Key: MZRXGPMTSCONOS-UHFFFAOYSA-N
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Description

2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and multiple hydroxyl and methoxy functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol typically involves multi-step organic reactions. One common method involves the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol at room temperature to form an intermediate imine, which is then further reacted to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxyl functional groups but lacks the diazinane ring.

    2-Phenyl-1,3-diazinane: Contains the diazinane ring but lacks the hydroxyl and methoxy groups.

Uniqueness

2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol is unique due to the combination of its functional groups and the diazinane ring, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

5740-55-6

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[3-[(2-hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol

InChI

InChI=1S/C26H30N2O4/c1-31-22-13-6-11-20(24(22)29)17-27-15-8-16-28(26(27)19-9-4-3-5-10-19)18-21-12-7-14-23(32-2)25(21)30/h3-7,9-14,26,29-30H,8,15-18H2,1-2H3

InChI Key

MZRXGPMTSCONOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)CN2CCCN(C2C3=CC=CC=C3)CC4=C(C(=CC=C4)OC)O

Origin of Product

United States

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